molecular formula C13H16O2 B13076307 1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13076307
M. Wt: 204.26 g/mol
InChI Key: OVQWKRHTDMLBNX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 3,4-dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve bulk custom synthesis and procurement processes . These methods are designed to produce large quantities of the compound with high purity and consistency.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 1-(3,5-dimethylphenyl)cyclobutane-1-carboxylic acid . While both compounds share a similar core structure, the position of the methyl groups on the phenyl ring can significantly influence their chemical properties and reactivity. The unique substitution pattern of this compound may confer distinct advantages in certain applications, such as increased stability or selectivity in chemical reactions.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-9-4-5-11(8-10(9)2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

OVQWKRHTDMLBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)C

Origin of Product

United States

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